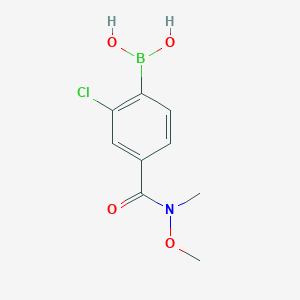

4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid

CAS No.: 1451392-33-8

Cat. No.: VC8241615

Molecular Formula: C9H11BClNO4

Molecular Weight: 243.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451392-33-8 |

|---|---|

| Molecular Formula | C9H11BClNO4 |

| Molecular Weight | 243.45 g/mol |

| IUPAC Name | [2-chloro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H11BClNO4/c1-12(16-2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3 |

| Standard InChI Key | MRCQFYXCASZGBY-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)C(=O)N(C)OC)Cl)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)N(C)OC)Cl)(O)O |

Introduction

4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid is a complex organic compound with the molecular formula C9H11BClNO4. It is a boronic acid derivative, which is a class of compounds commonly used in organic synthesis, particularly in cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and other organic materials.

Hazard Information

-

Signal Word: Warning

-

Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)

-

Precautionary Statements: P261 (avoid breathing dust), P305 (wash thoroughly after handling), P351 (rinse with water), P338 (if irritation persists, seek medical attention) .

Synthesis

While specific synthesis details for 4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid are not readily available, boronic acids are generally synthesized through the reaction of aryl halides with boronic esters or through the direct borylation of arenes using transition metal catalysts.

Applications

Boronic acids are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of complex molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst. The presence of the N,O-dimethylhydroxylaminocarbonyl group may offer additional functionalization opportunities due to its potential reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume